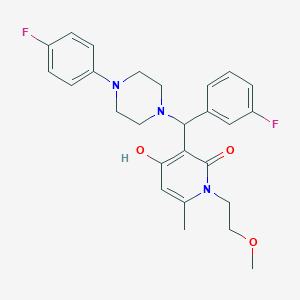

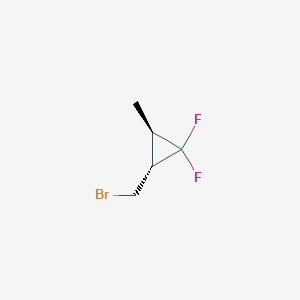

![molecular formula C20H19F2N3O2 B2771008 6'-fluoro-1-(3-fluorobenzoyl)-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one CAS No. 1251624-63-1](/img/structure/B2771008.png)

6'-fluoro-1-(3-fluorobenzoyl)-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a complex organic molecule that contains several functional groups, including a fluorobenzoyl group and a quinazoline group . It also contains a piperidine ring, which is a common structure in many pharmaceuticals and alkaloids .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives have been synthesized using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . Quinazolines can also be synthesized through an efficient iridium-catalyzed acceptorless dehydrogenative coupling (ADC) reaction of 2-aminoarylmethanols and amides or nitriles .Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as 1H NMR, LC/MS, FTIR, and elemental analyses . These techniques can provide information about the types of atoms in the compound, their connectivity, and the overall 3D structure of the molecule.Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on its functional groups. For instance, the fluorobenzoyl group might undergo reactions typical of carbonyl compounds, while the piperidine ring might participate in reactions typical of amines .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its specific structure. For instance, the presence of fluorine atoms could affect its reactivity, polarity, and hydrogen bonding capabilities .Wissenschaftliche Forschungsanwendungen

Sigma Ligands and Binding Site Affinity

One study delves into spiro compounds related to 6'-fluoro-1-(3-fluorobenzoyl)-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one, examining their affinity and selectivity for sigma ligands. The research finds that the structural factors of these compounds significantly influence their affinity for sigma 1/sigma 2 binding sites, with certain N-substituents enhancing affinity and selectivity. This has implications for designing sigma receptor ligands, potentially useful in neurology and oncology (Moltzen, Perregaard, & Meier, 1995).

Synthesis and Potential iNOS Inhibitors

Another research focus is on the diastereoselective synthesis of fluorinated piperidine quinazoline spirocycles, which may serve as selective inhibitors for inducible nitric oxide synthase (iNOS). These compounds, synthesized through a silyl triflate mediated intermolecular coupling, could offer a therapeutic strategy for diseases where iNOS plays a pathogenic role, such as inflammatory disorders (Walpole et al., 2012).

Pharmacological Activities

Research on spiro[piperidine-4,2'-quinazoline]-4'-one derivatives has revealed their analgesic and antihypertensive activities, as well as antihypercholesterolemic properties in some cases. These findings suggest potential applications in treating cardiovascular diseases and managing pain and cholesterol levels, providing a basis for further drug development (Novelli & Sparatore, 1996).

Antimycobacterial Activity

A study on spiro-piperidin-4-ones emphasizes their significant in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains. Such compounds could contribute to the development of new antimycobacterial agents, addressing the urgent need for more effective treatments for tuberculosis (Kumar et al., 2008).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-fluoro-1'-(3-fluorobenzoyl)-1-methylspiro[3H-quinazoline-2,4'-piperidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F2N3O2/c1-24-17-6-5-15(22)12-16(17)18(26)23-20(24)7-9-25(10-8-20)19(27)13-3-2-4-14(21)11-13/h2-6,11-12H,7-10H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLPLFHJPKMPXMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)F)C(=O)NC13CCN(CC3)C(=O)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

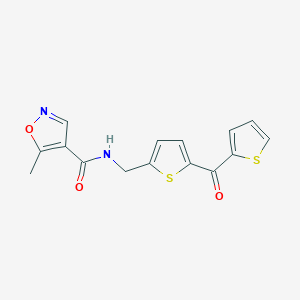

![2-hydroxy-N-[(6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]nicotinamide](/img/structure/B2770929.png)

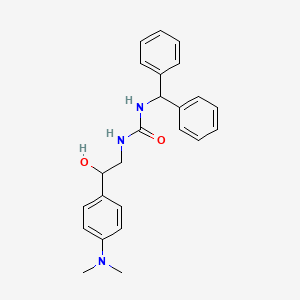

![7-(4-bromophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2770930.png)

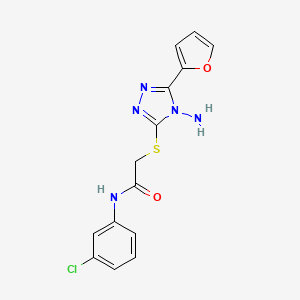

![7-[(4-fluorophenyl)amino]-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one](/img/structure/B2770936.png)

![Methyl 2-{2-[1-(prop-2-yn-1-yl)piperidine-2-amido]-1,3-thiazol-4-yl}acetate](/img/structure/B2770938.png)

![2,4-dichloro-6-[5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2770943.png)

![N-[1-(3,4-Difluorophenyl)-2-oxopiperidin-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2770946.png)

![4-{[(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)carbonyl]amino}butanoic acid](/img/structure/B2770947.png)